

# 4-Hydroxybutyl acrylate molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Hydroxybutyl acrylate

Cat. No.: B7801069

[Get Quote](#)

An In-Depth Technical Guide to **4-Hydroxybutyl Acrylate**: Properties, Synthesis, and Applications

## Authored by: A Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **4-Hydroxybutyl acrylate** (4-HBA), a versatile functional monomer. It details the fundamental molecular and physical properties, including its molecular weight and chemical formula, and delves into its synthesis, polymerization characteristics, and diverse applications across various industries. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in leveraging the unique properties of 4-HBA in their work.

## Core Molecular and Physicochemical Properties

**4-Hydroxybutyl acrylate**, also known by its CAS number 2478-10-6, is an ester of acrylic acid. [1][2] Its chemical structure features a terminal hydroxyl group and an acrylate functionality, making it a valuable monomer for introducing hydrophilicity, adhesion, and crosslinking capabilities into polymers.[3][4]

## Molecular Formula and Weight

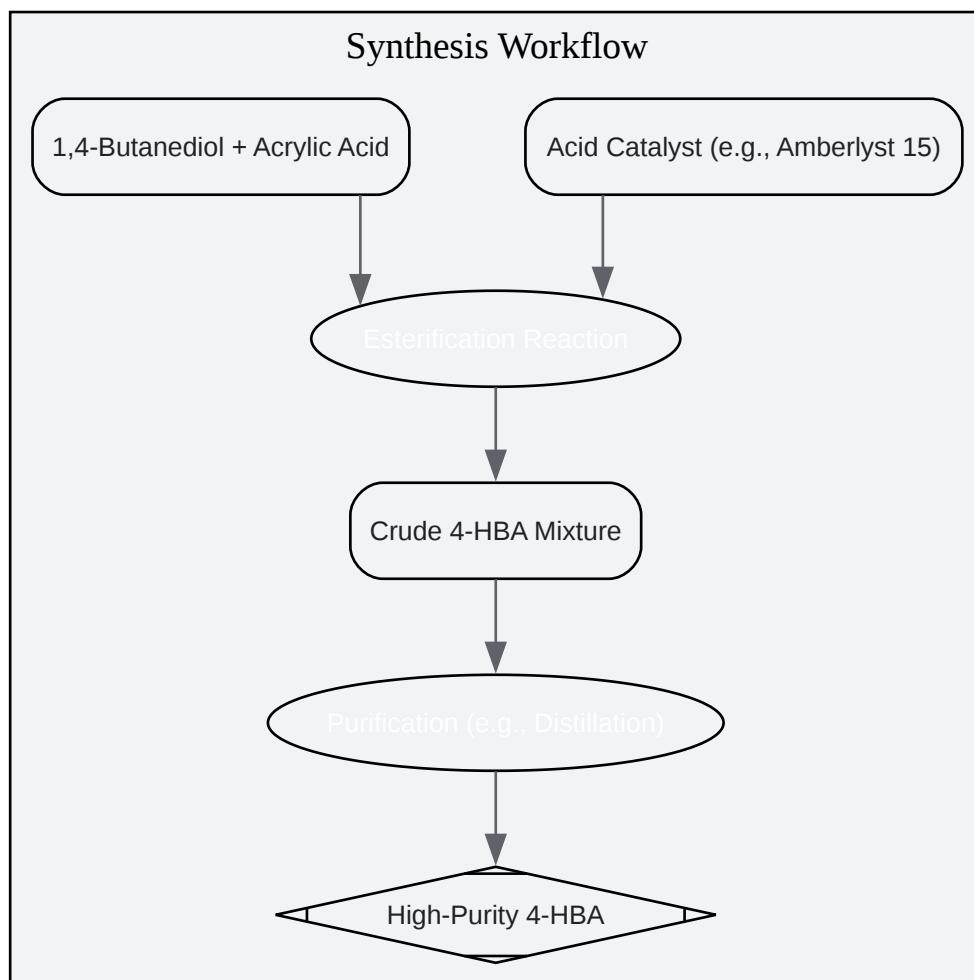
The fundamental identity of **4-Hydroxybutyl acrylate** is defined by its molecular formula and weight:

- Molecular Formula: C<sub>7</sub>H<sub>12</sub>O<sub>3</sub>[5][6]

- Molecular Weight: 144.17 g/mol [\[1\]](#)[\[3\]](#)[\[5\]](#)

These values are critical for stoichiometric calculations in synthesis and polymer chemistry.

## Physicochemical Data Summary


A compilation of the key physicochemical properties of **4-Hydroxybutyl acrylate** is presented in the table below for easy reference. These properties are essential for understanding its behavior in various chemical processes and applications.

| Property                                       | Value                                         | Source(s)                               |
|------------------------------------------------|-----------------------------------------------|-----------------------------------------|
| Appearance                                     | Clear, colorless to slightly yellowish liquid | <a href="#">[1]</a> <a href="#">[3]</a> |
| Odor                                           | Odor-free                                     | <a href="#">[1]</a>                     |
| Density                                        | 1.039 g/cm <sup>3</sup> at 25°C               | <a href="#">[1]</a>                     |
| Boiling Point                                  | 209°C - 236°C                                 | <a href="#">[1]</a> <a href="#">[7]</a> |
| Melting/Freezing Point                         | -60°C to -80°C                                | <a href="#">[1]</a> <a href="#">[7]</a> |
| Flash Point                                    | 111°C - 130°C                                 | <a href="#">[1]</a> <a href="#">[7]</a> |
| Viscosity                                      | 8.9 mPa·s at 20°C                             | <a href="#">[1]</a>                     |
| Refractive Index (n <sup>20</sup> /D)          | 1.452 - 1.454                                 | <a href="#">[2]</a> <a href="#">[6]</a> |
| Glass Transition Temperature (T <sub>g</sub> ) | -32°C                                         | <a href="#">[6]</a>                     |

## Synthesis and Polymerization

### Synthesis of 4-Hydroxybutyl Acrylate

**4-Hydroxybutyl acrylate** is typically synthesized through the esterification of acrylic acid with 1,4-butanediol.[\[8\]](#) This reaction is commonly catalyzed by an acid catalyst, such as Amberlyst 15.[\[8\]](#) The process involves reacting the two primary components, followed by purification steps to remove unreacted starting materials and byproducts to achieve high purity. A general workflow for its synthesis is outlined below.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-Hydroxybutyl acrylate**.

## Polymerization Characteristics

**4-Hydroxybutyl acrylate** readily undergoes polymerization due to its reactive acrylate group.  
[1][2] It can form homopolymers and can be copolymerized with a wide range of other monomers, including other acrylates, methacrylates, styrene, and vinyl acetate.[1][2] The hydroxyl group remains available for post-polymerization modification or for promoting adhesion and crosslinking.

Due to its high reactivity, 4-HBA is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization.[1][2] It is crucial to store the monomer under air, as oxygen is required for the inhibitor to be effective.[1][8]

## Applications in Research and Industry

The dual functionality of **4-Hydroxybutyl acrylate** makes it a valuable component in a variety of applications, from industrial coatings to advanced biomedical materials.

### Coatings and Adhesives

In the coatings industry, 4-HBA is used to improve adhesion, flexibility, and weatherability.[\[3\]](#)[\[9\]](#) Its hydroxyl group provides a site for crosslinking with other resins, such as isocyanates, leading to durable and chemically resistant coatings.[\[9\]](#) In adhesives, it enhances bonding strength and moisture resistance.[\[3\]](#)[\[4\]](#)

### Biomedical and Drug Development

The hydrophilicity and biocompatibility of polymers derived from 4-HBA make it a candidate for biomedical applications. It is used in the formulation of hydrogels and has been explored for use in contact lenses and other ophthalmic devices.[\[3\]](#) Furthermore, 4-HBA has been investigated as a component in membrane systems for controlled transdermal drug delivery.[\[8\]](#) The ability to tune the properties of the polymer by copolymerization allows for the design of materials with specific drug release profiles.

A recent study demonstrated the use of Reversible Addition-Fragmentation chain Transfer (RAFT) aqueous dispersion polymerization of 4-HBA to create charge-stabilized latexes.[\[10\]](#)[\[11\]](#) These systems show promise as precursors for more complex polymer architectures for advanced applications.[\[10\]](#)[\[11\]](#)

### Safety and Handling

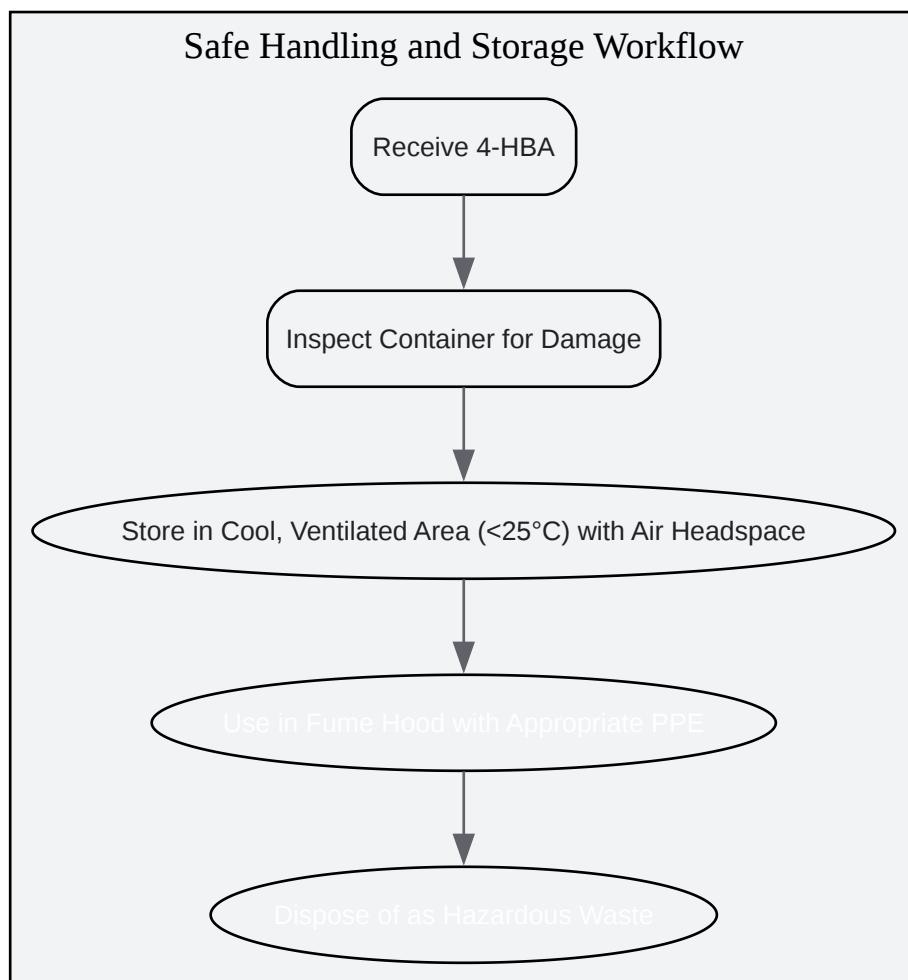
As a reactive chemical, proper handling of **4-Hydroxybutyl acrylate** is essential to ensure safety.

### Hazard Identification

According to safety data sheets, **4-Hydroxybutyl acrylate** presents the following hazards:

- Harmful if swallowed.[\[5\]](#)[\[7\]](#)[\[12\]](#)
- Causes skin irritation and may cause an allergic skin reaction.[\[5\]](#)[\[7\]](#)[\[12\]](#)

- Causes serious eye damage.[5][7][12]
- Harmful to aquatic life.[7][12]


## Recommended Handling and Storage Protocol

### Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[7][12]
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[7][12]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

### Storage:

- Store in a cool, well-ventilated area away from direct sunlight and heat.[7][8] The storage temperature should not exceed 25°C.[2]
- Ensure the container is stored under an air atmosphere, not under inert gas, to maintain the effectiveness of the polymerization inhibitor.[1][8]
- Follow the "first-in-first-out" principle for inventory management to avoid overstorage.[1][8]



[Click to download full resolution via product page](#)

Caption: A workflow diagram for the safe handling and storage of **4-Hydroxybutyl acrylate**.

## Conclusion

**4-Hydroxybutyl acrylate** is a highly versatile monomer with a unique combination of properties that make it suitable for a broad range of applications. Its hydroxyl functionality provides a reactive site for crosslinking and enhances adhesion and hydrophilicity, while the acrylate group allows for easy polymerization. From industrial coatings and adhesives to innovative biomedical materials and drug delivery systems, 4-HBA continues to be a valuable building block for the development of advanced materials. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization.

## References

- **4-Hydroxybutyl acrylate** | C7H12O3 | CID 75588 - PubChem. (n.d.).
- Synthesis and Characterization of Charge-Stabilized Poly(**4-hydroxybutyl acrylate**) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). ACS Publications.
- Chemical Properties of **4-Hydroxybutyl acrylate** (CAS 2478-10-6) - Cheméo. (n.d.).
- Synthesis and Characterization of Charge-Stabilized Poly(**4-hydroxybutyl acrylate**) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly | Macromolecules. (2023, June 2). ACS Publications.
- **4-Hydroxybutyl Acrylate** (4-HBA): Specifications, Applications & Quality Assurance. (n.d.).
- **4-hydroxybutyl acrylate** readily available for your performance applications | BTC Europe. (2023, July 10).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [jamorin.com](http://jamorin.com) [jamorin.com]
- 2. [jamorin.com](http://jamorin.com) [jamorin.com]
- 3. [polysciences.com](http://polysciences.com) [polysciences.com]
- 4. [4-HYDROXYBUTYL ACRYLATE "4HBA" | Products | Mitsubishi Chemical Corporation](http://4-HYDROXYBUTYL ACRYLATE '4HBA' | Products | Mitsubishi Chemical Corporation) [m-chemical.co.jp]
- 5. [4-Hydroxybutyl acrylate | C7H12O3 | CID 75588 - PubChem](http://4-Hydroxybutyl acrylate | C7H12O3 | CID 75588 - PubChem) [pubchem.ncbi.nlm.nih.gov]
- 6. [4-HBA, 4-Hydroxybutyl acrylate | Hydroxyalkyl | Chemical products | Business&nbsp;&amp;&nbsp;Products | Osaka Organic Chemical Industry Ltd.](http://4-HBA, 4-Hydroxybutyl acrylate | Hydroxyalkyl | Chemical products | Business&nbsp;&amp;&nbsp;Products | Osaka Organic Chemical Industry Ltd.) [ooc.co.jp]
- 7. [download.bASF.com](http://download.bASF.com) [download.bASF.com]
- 8. [4-Hydroxybutyl acrylate | 2478-10-6](http://4-Hydroxybutyl acrylate | 2478-10-6 | chemicalbook.com) [chemicalbook.com]
- 9. [4-hydroxybutyl acrylate readily available for your performance applications | BTC Europe](http://4-hydroxybutyl acrylate readily available for your performance applications | BTC Europe) [btc-europe.com]
- 10. [Synthesis and Characterization of Charge-Stabilized Poly\(4-hydroxybutyl acrylate\) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC](http://Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC) [pmc.ncbi.nlm.nih.gov]

- 11. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 12. [download.bASF.com](https://download.bASF.com) [download.bASF.com]
- To cite this document: BenchChem. [4-Hydroxybutyl acrylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7801069#4-hydroxybutyl-acrylate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b7801069#4-hydroxybutyl-acrylate-molecular-weight-and-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)